Product packaging for 4-Fluoro-3-methyl-2-nitroaniline(Cat. No.:CAS No. 147285-88-9)

4-Fluoro-3-methyl-2-nitroaniline

Cat. No.: B1336665
CAS No.: 147285-88-9
M. Wt: 170.14 g/mol
InChI Key: WQXHQOALZFVLGK-UHFFFAOYSA-N
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Description

Significance of Fluoro-Nitroaniline Frameworks in Organic Chemistry

The fluoro-nitroaniline scaffold is a cornerstone in the design of complex organic molecules. The presence of fluorine, the most electronegative element, can significantly alter a molecule's physical, chemical, and biological properties. This includes modifications to acidity, basicity, metabolic stability, and lipophilicity. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. This group can also be readily reduced to an amino group, providing a versatile handle for further chemical transformations. The amino group itself is a key functional group, serving as a nucleophile, a base, and a precursor for the formation of diazonium salts, which are pivotal intermediates in organic synthesis.

Overview of Aromatic Aniline (B41778) Derivatives in Chemical Synthesis

Aniline and its derivatives are fundamental building blocks in chemical synthesis. wikipedia.org They are widely used as precursors for the manufacturing of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals. chemimpex.com The reactivity of the aniline core, which can be finely tuned by the presence of various substituents on the aromatic ring, allows for a diverse range of chemical reactions. These include electrophilic aromatic substitution, N-alkylation, acylation, and diazotization, among others. The resulting products often serve as key intermediates in the synthesis of more complex molecular architectures.

Research Landscape of 4-Fluoro-3-methyl-2-nitroaniline and Related Compounds

Direct academic research and literature specifically detailing the synthesis and properties of this compound are limited. However, the research landscape can be effectively understood by examining its close structural analogs. The study of related compounds such as 4-fluoro-3-nitroaniline (B182485), 3-methyl-2-nitroaniline (B108021), and 4-fluoro-2-nitroaniline (B1293508) provides significant insight into the expected chemical behavior and potential applications of the title compound.

For instance, 4-fluoro-3-nitroaniline is a known precursor in the preparation of commercial hair dyes. chemicalbook.comchegg.com Its synthesis is well-documented and typically involves the nitration of p-fluoroaniline under anhydrous conditions to achieve high yields and purity. google.com The process has been optimized to be commercially viable, highlighting the industrial relevance of this class of compounds. google.com

Similarly, 3-methyl-2-nitroaniline is recognized as a valuable intermediate in the synthesis of dyes, pigments, and materials for organic electronics. chembk.com It is also a key component in the preparation of benzimidazoles and in palladium-catalyzed syntheses of quinoxaline (B1680401) derivatives. chemicalbook.com

The compound 4-fluoro-2-nitroaniline is another pertinent analog, utilized as a starting reagent in the synthesis of more complex molecules and in the formation of metal complexes. sigmaaldrich.com Its applications extend to the development of pharmaceuticals, agrochemicals, and dyes, underscoring the versatility of the fluoro-nitroaniline framework. chemimpex.com

The synthesis of N-methylated derivatives, such as 4-fluoro-N-methyl-3-nitroaniline, has also been explored, with patents detailing its preparation from 4-fluoro-3-nitroaniline. google.com The crystallographic structure of the related compound 4-fluoro-N-methyl-N-nitroaniline has been characterized, providing valuable data on the molecular geometry and intermolecular interactions within this family of compounds. researchgate.netiucr.org

Based on the synthesis of these related compounds, a plausible synthetic route to this compound would involve the controlled nitration of 4-fluoro-3-methylaniline (B1294958). The directing effects of the fluorine, methyl, and amino groups would be critical in achieving the desired regiochemistry.

The collective research on these related molecules suggests that this compound holds potential as a versatile chemical intermediate. Its unique substitution pattern could offer nuanced reactivity and properties, making it a candidate for investigation in medicinal chemistry, materials science, and dye synthesis.

Below are data tables summarizing the properties of key related compounds, which can serve as a reference for predicting the characteristics of this compound.

Table 1: Properties of 4-Fluoro-3-nitroaniline

Property Value
CAS Number 364-76-1 chemicalbook.com
Molecular Formula C6H5FN2O2 nih.gov
Molecular Weight 156.11 g/mol nih.gov
Appearance Yellow or gold powder nih.gov
Melting Point 94-96 °C chemicalbook.com
Boiling Point 331.3 °C (Predicted) chemicalbook.com

| Uses | Preparation of commercial hair dyes, intermediate in organic synthesis, pharmaceuticals, and agrochemicals chemicalbook.com |

Table 2: Properties of 3-Methyl-2-nitroaniline

Property Value
CAS Number 601-87-6 chemicalbook.com
Molecular Formula C7H8N2O2 chemicalbook.com
Molecular Weight 152.15 g/mol chemicalbook.com
Appearance Pale yellow to orange crystalline powder chembk.comchemicalbook.com
Melting Point 107-108 °C chemicalbook.com
Boiling Point 288.6 °C (Predicted) chemicalbook.com

| Uses | Dye intermediate, synthesis of organic photoelectric materials, preparation of benzimidazoles and quinoxaline derivatives chembk.comchemicalbook.com |

Table 3: Properties of 4-Fluoro-2-nitroaniline

Property Value
CAS Number 364-78-3 sigmaaldrich.com
Molecular Formula C6H5FN2O2 sigmaaldrich.com
Molecular Weight 156.11 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 90-94 °C sigmaaldrich.com
Flash Point 89 °C biosynth.com

| Uses | Starting reagent for synthesis, formation of metal complexes, intermediate for pharmaceuticals, agrochemicals, and dyes chemimpex.comsigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O2 B1336665 4-Fluoro-3-methyl-2-nitroaniline CAS No. 147285-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHQOALZFVLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438490
Record name 4-Fluoro-3-methyl-2-nitroanilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147285-88-9
Record name 4-Fluoro-3-methyl-2-nitroanilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro 3 Methyl 2 Nitroaniline and Its Structural Analogs

Established Synthetic Routes for 4-Fluoro-3-methyl-2-nitroaniline

The synthesis of this compound, with CAS number 1806425-96-6, presents a unique challenge due to the need for precise regiochemical control of the nitration step in the presence of multiple directing groups. While a direct, high-yield synthesis is not extensively documented in publicly available literature, its synthesis can be approached through established chemical principles and methods demonstrated for structurally similar compounds.

Regioselective Functionalization Strategies

The key to synthesizing this compound lies in the strategic introduction of the nitro group at the C-2 position, ortho to the amino group and adjacent to the methyl group. The existing substituents—a fluorine at C-4, a methyl group at C-3, and an amino group at C-1—exert competing electronic and steric effects that influence the regioselectivity of electrophilic aromatic substitution.

The amino group is a powerful ortho-, para-directing activator. The methyl group is a weaker ortho-, para-directing activator. The fluorine atom is a deactivator due to its inductive effect but is also ortho-, para-directing due to resonance. In 4-fluoro-3-methylaniline (B1294958), the positions ortho to the amino group are C-2 and C-6, while the para position is occupied by the fluorine. The position ortho to the methyl group is C-2, and the para position is occupied by the amino group. The fluorine atom directs to C-3 (occupied) and C-5.

Given these directing effects, nitration of 4-fluoro-3-methylaniline would be expected to yield a mixture of isomers. Achieving regioselectivity for the desired 2-nitro isomer would likely require a multi-step approach, possibly involving a protecting group for the amine to modulate its directing strength and steric bulk. For instance, acylation of the amino group to an acetamide (B32628) would decrease its activating strength and increase steric hindrance, potentially favoring nitration at the less hindered C-6 position or at the C-2 position. Subsequent hydrolysis of the protecting group would then yield the desired product.

A study on the nitration of N-(2-methylphenyl)-succinimide showed that the product distribution was controlled by the alkyl group, yielding 2-methyl-3-nitroaniline (B147196) and 2-methyl-5-nitroaniline. This suggests that the choice of protecting group can significantly influence the regiochemical outcome. ulisboa.pt

Precursor-Based Synthesis Approaches

An alternative strategy involves the use of a precursor that already contains the desired substitution pattern, which can then be converted to the target aniline (B41778). A plausible precursor would be 4-fluoro-3-methyl-2-nitrotoluene. The synthesis of this precursor could potentially be achieved through the nitration of 3-fluoro-4-methyltoluene. Subsequent reduction of the nitro group would yield 4-fluoro-3-methyl-2-aminotoluene, which would then require another nitration, a challenging step to control regioselectively.

A more direct precursor-based approach could start from a compound like 4-bromo-3-fluoro-2-nitroaniline. A documented synthesis for this compound involves the bromination of a substituted aniline with N-bromosuccinimide (NBS) in DMF. A similar strategy could be envisioned where a suitable precursor is first nitrated and then the methyl group is introduced, although this would likely be a more complex synthetic route.

Nitration Reactions in the Synthesis of Fluoro-nitroanilines

Nitration is a fundamental reaction in the synthesis of nitroaromatic compounds. The choice of nitrating agent, solvent, and reaction conditions is crucial for achieving the desired regioselectivity and yield, especially in polysubstituted systems.

Direct Nitration of Fluoroaniline (B8554772) Derivatives

The direct nitration of fluoroaniline derivatives is a common method for the synthesis of fluoro-nitroanilines. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, deactivating the aromatic ring towards electrophilic substitution. However, its ability to donate a lone pair of electrons via resonance makes it an ortho-, para-director.

The synthesis of 4-fluoro-3-nitroaniline (B182485), a structural analog of the target compound, is well-documented and provides valuable insights into the nitration of fluoroanilines. A common method involves the nitration of p-fluoroaniline using a mixture of nitric acid and sulfuric acid. google.com The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts. The amino group in p-fluoroaniline directs the incoming nitro group to the position ortho to it, resulting in the formation of 4-fluoro-3-nitroaniline. chegg.com

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product in nitration reactions. For the nitration of p-fluoroaniline, several factors have been studied.

A patented process highlights the importance of carrying out the nitration under anhydrous conditions to improve the efficiency and yield of 4-fluoro-3-nitroaniline. google.com The use of a mixture of 100% nitric acid and 100% sulfuric acid at low temperatures (e.g., 8-10°C) is described. The work-up procedure involves pouring the reaction mixture onto ice, followed by neutralization with ammonia (B1221849) and purification with hydrochloric acid to remove impurities. google.com

The molar ratios of the reactants are also a key parameter. A procedure specifies the use of p-fluoroaniline, nitric acid, and sulfuric acid in specific proportions to achieve a good yield. The temperature is carefully controlled during the addition of the nitrating mixture to the solution of p-fluoroaniline in sulfuric acid.

The following table summarizes a typical experimental setup for the synthesis of 4-fluoro-3-nitroaniline:

Reactant/ReagentAmountRole
p-Fluoroaniline139 gStarting Material
Sulfuric Acid (100%)834 gSolvent/Catalyst
Nitric Acid (100%)81.3 gNitrating Agent
Sulfuric Acid (100%)489 gComponent of Nitrating Mixture
Reaction Conditions
Temperature8-10 °C
Reaction Time1 hour after addition

This data is based on a documented procedure for the synthesis of 4-fluoro-3-nitroaniline and serves as a reference for the nitration of fluoroaniline derivatives.

Green Chemistry Approaches in Fluoro-nitroaniline Synthesis

Sustainable Solvent Systems and Catalytic Methods

The synthesis of nitroaniline derivatives, including compounds structurally similar to this compound, traditionally relies on nitrating agents like a mixture of nitric acid and sulfuric acid. google.com While effective, this method poses environmental and safety challenges. Consequently, research has been directed towards more sustainable alternatives.

One approach involves the use of more benign solvent systems. Acetic acid, for instance, has been employed as a solvent in the nitration of substituted anilines, such as 4-fluoro-2-methoxyaniline (B49241). acs.org This can be a more environmentally friendly option compared to more hazardous organic solvents. The development of solvent-free synthesis methods, as demonstrated in the preparation of other nitroaromatic compounds, represents a significant advancement in green chemistry. scispace.com

In the realm of catalysis, efforts are being made to replace corrosive liquid acids with solid acid catalysts. rsc.org These catalysts can be more easily separated from the reaction mixture and potentially recycled, reducing waste and improving process economics. While specific examples for this compound are not prevalent, the principle has been applied to the nitration of other aromatic compounds. rsc.org

Furthermore, the reduction of the nitro group to form anilines is a key transformation. Metal-free reduction methods, such as the use of trichlorosilane, are being explored as alternatives to traditional metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.netbeilstein-journals.org This approach has been successfully applied to a range of aromatic and aliphatic nitro compounds under continuous-flow conditions. beilstein-journals.org

Continuous Flow Reactor Applications in Nitroaniline Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of nitroanilines and their analogs, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. ewadirect.commdpi.com The high heat and mass transfer rates in microreactors or other flow devices allow for precise control over highly exothermic reactions like nitration, minimizing the formation of byproducts and enhancing safety. acs.orgewadirect.com

The synthesis of various substituted nitroanilines has been successfully demonstrated using continuous flow reactors. For example, a method for synthesizing 4-fluoro-2-nitroaniline (B1293508) using a microchannel reactor has been developed, highlighting the short reaction times, high efficiency, and improved safety of this approach. google.com Similarly, the continuous flow nitration of 4-fluoro-2-methoxyaniline has been optimized and scaled up, demonstrating the industrial potential of this technology. acs.org

Optimization of Reaction Parameters in Flow Systems

A key advantage of continuous flow synthesis is the ability to finely tune reaction parameters to maximize yield and selectivity. Parameters such as temperature, residence time, flow rate, and reagent concentration can be systematically optimized.

For the nitration of o-xylene, a structural analog with a methyl group adjacent to the nitro group, a detailed optimization of reaction parameters in a continuous flow system was conducted. researchgate.netnih.gov The influence of temperature, the molar ratio of sulfuric acid to nitric acid, sulfuric acid concentration, and flow rate were all investigated to achieve optimal product yield. researchgate.netnih.gov

In the continuous flow synthesis of 4-fluoro-2-nitroaniline from p-fluoroacetanilide, reaction conditions were optimized as follows:

ParameterOptimized Value
Molar ratio (p-fluoroacetanilide:nitric acid)1:1.0 - 1:1.5
Flow rate (p-fluoroacetanilide solution)40.0 - 100.0 mL/min
Flow rate (nitric acid)4.0 - 30.0 mL/min
Temperature30 - 70 °C
Residence Time50 - 200 s
This data is for the synthesis of 4-fluoro-2-nitroaniline, a structural analog. google.com

The optimization of the continuous flow nitration of 4-fluoro-2-methoxyaniline also provides valuable insights. The study explored different nitrating systems, including aqueous nitric acid in acetic acid and a water-free mixture of fuming nitric acid and fuming sulfuric acid in acetic acid. acs.org The residence time and temperature were key parameters that were adjusted to maximize the yield of the desired product. acs.org For instance, at 80°C, a yield of over 99% was achieved with a residence time of just 30 seconds. acs.org

Scalability and Efficiency Enhancements in Continuous Processing

A significant driver for the adoption of continuous flow technology is its straightforward scalability. rsc.org By running the process for longer durations or by using larger reactors, the production output can be increased without the need for re-optimization. ewadirect.com

The scalability of continuous flow nitration has been successfully demonstrated for several nitroaromatic compounds. A process for the mononitration of aromatic compounds, including nitro-o-xylene, was scaled up to a production output of 800 g/h. rsc.orgrsc.org This demonstrates the industrial viability of continuous flow nitration. The process also incorporated a waste acid recycling strategy, further enhancing its economic and environmental sustainability. rsc.org

In another example, the continuous flow nitration of trifluoromethoxybenzene was successfully scaled up from a laboratory setting to a larger-scale process. acs.org This highlights the potential for continuous processing to improve the efficiency and safety of industrial nitration reactions. The development of a scalable telescoped continuous flow procedure for the acetylation and nitration of 4-fluoro-2-methoxyaniline, achieving a throughput of 25 mmol/h in a laboratory-scale setup, further underscores the efficiency of this approach. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Modes

Without access to primary research data, any attempt to generate content for these sections would be purely speculative and would not meet the standards of scientific accuracy. Further empirical research is required to characterize 4-Fluoro-3-methyl-2-nitroaniline and publish the corresponding spectroscopic data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. While a specific mass spectrum for this compound is not widely published, the behavior of closely related isomers like 4-Fluoro-2-nitroaniline (B1293508) and 4-Fluoro-3-nitroaniline (B182485) under mass spectrometric conditions provides a strong basis for predicting its fragmentation.

The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of such molecules is typically dictated by the functional groups present. For nitroaniline derivatives, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts thereof, as well as other characteristic cleavages of the aromatic ring system. The presence of nitrogen means the molecular ion will have an odd nominal mass, and fragments retaining the nitrogen will also follow this pattern, which can be a useful rule in interpretation.

Analysis of related fluoronitroaniline isomers reveals characteristic fragment ions. These patterns, while unique to each isomer due to effects like the ortho effect, share common decomposition routes, primarily the loss of the nitro group.

Below is a table summarizing key mass spectrometry data for a related isomer, 4-Fluoro-2-nitroaniline, which helps in understanding the potential fragmentation of the title compound.

PropertyData for 4-Fluoro-2-nitroaniline nist.gov
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Major Fragment (m/z) 156 (Molecular Ion)
Other Fragments (m/z) 126, 110, 99, 83, 75

This interactive table allows for the examination of mass spectrometry data for a related compound.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This technique is paramount for understanding the intermolecular forces that dictate the physical properties of a solid.

While the specific crystal structure of this compound has not been detailed in available literature, extensive studies on other 2-nitroaniline derivatives allow for a robust prediction of its molecular conformation and intermolecular interactions.

A key structural feature of 2-nitroaniline derivatives is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂) acs.orgresearchgate.net. This interaction creates a stable six-membered ring, often referred to as a chelate ring, which significantly influences the molecule's planarity and electronic properties acs.orgresearchgate.net.

In the crystal lattice, molecules of nitroaniline derivatives are held together by a network of intermolecular hydrogen bonds. These typically involve the amino group acting as a hydrogen-bond donor and the oxygen atoms of the nitro group acting as acceptors (N-H···O interactions) nih.govresearchgate.net. Weaker C-H···O interactions also play a role in stabilizing the crystal packing researchgate.net. These interactions can link molecules into dimers, chains, or more complex three-dimensional networks acs.orgnih.govresearchgate.net. For instance, some related N-methylaniline derivatives form chains via N-H···O interactions, which are then linked into extended structures researchgate.net.

The table below presents typical hydrogen bond geometries found in the crystal structures of related nitroaniline compounds.

Interaction TypeDonor-H···AcceptorTypical Distance (Å)Notes
IntramolecularN-H···O~1.9 - 2.1Forms a stable six-membered ring between ortho amino and nitro groups.
IntermolecularN-H···O~2.3 - 2.5Links adjacent molecules, often forming dimers or chains nih.gov.
IntermolecularC-H···O~2.4 - 2.8Weaker interactions that contribute to the overall packing stability.

This interactive table summarizes common hydrogen bonding patterns in nitroaniline derivatives.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals. These different forms can have distinct physical properties. A pertinent example is 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), a compound related to the title molecule's precursors.

DFNA exhibits at least two crystalline forms, a low-temperature α-form and a high-temperature β-form nih.gov. The α-form undergoes an irreversible phase transition to the β-form at 138 °C, which then melts at 140 °C nih.gov. This thermosalient behavior, where the crystal jumps or moves upon heating, is attributed to anisotropic changes in the unit cell dimensions during the phase transition nih.gov. Specifically, the transition involves a significant expansion along one crystal axis nih.gov. Such phase transitions can be investigated using techniques like variable-temperature X-ray powder diffraction and FTIR spectroscopy, which reveal the underlying structural changes, such as shifts in molecular alignment and intermolecular interactions like π-π repulsions nih.gov.

The crystallographic data for the α-form of this related compound are provided below.

Parameter2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (α-form) nih.gov
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.927(7)
b (Å) 21.98(4)
c (Å) 15.32(3)
Z 4

This interactive table presents crystallographic data for a related compound known to exhibit polymorphism.

The study of crystal packing is central to crystal engineering, which aims to design solids with desired properties based on an understanding of intermolecular interactions ias.ac.in. A key concept in this field is the "supramolecular synthon," which refers to robust and recurring structural units formed by intermolecular interactions ias.ac.inrsc.orgnih.gov. These synthons act as the building blocks of a supramolecular structure.

For nitroaniline derivatives, the primary functional groups for forming supramolecular synthons are the amino and nitro groups. The N-H···O hydrogen bond is a highly reliable interaction that frequently leads to the formation of recognizable patterns. In many aniline (B41778) derivatives, centrosymmetric dimers are formed through a pair of N-H···O hydrogen bonds, creating a characteristic ring motif nih.gov. Alternatively, if the molecule has multiple hydrogen bond donors and acceptors, catemeric or chain-like synthons can form, extending through the crystal lattice acs.org.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. DFT calculations are instrumental in predicting the geometry, spectroscopic signatures, and electronic behavior of molecules like 4-Fluoro-3-methyl-2-nitroaniline.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve minimizing the energy of the system to determine the precise bond lengths, bond angles, and dihedral angles between its constituent atoms.

Based on studies of analogous compounds, such as other substituted nitroanilines, it is anticipated that the geometry of this compound would be influenced by the electronic and steric effects of its substituents: the fluoro, methyl, nitro, and amino groups. The planarity of the benzene (B151609) ring is likely to be somewhat distorted due to the steric hindrance between the adjacent methyl and nitro groups.

The electronic structure is defined by the arrangement of electrons in molecular orbitals. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro, fluoro) groups on the aromatic ring suggests a significant polarization of the electron density. This push-pull electronic effect is a key determinant of the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value
C-C (ring) bond lengths~1.39 - 1.41 Å
C-N (amino) bond length~1.38 Å
C-N (nitro) bond length~1.47 Å
C-F bond length~1.35 Å
C-C (methyl) bond length~1.51 Å
C-C-C (ring) bond angles~118° - 122°
O-N-O (nitro) bond angle~125°

Note: The values in this table are illustrative and based on typical bond lengths and angles found in similar substituted nitroaniline compounds. Specific computational data for this compound is not available in the reviewed literature.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to its functional groups. For instance, the N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group would likely appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-F and C-CH₃ stretching vibrations would also have distinct frequencies. A detailed assignment of the calculated vibrational modes to the experimental spectral features can confirm the molecular structure and provide insights into the intramolecular interactions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H stretching (amino)3300 - 3500
C-H stretching (aromatic)3000 - 3100
C-H stretching (methyl)2850 - 2960
NO₂ asymmetric stretching1500 - 1550
C=C stretching (aromatic)1450 - 1600
NO₂ symmetric stretching1300 - 1350
C-N stretching (amino)1250 - 1350
C-F stretching1100 - 1250

Note: This table presents expected frequency ranges for the functional groups based on general spectroscopic data for similar organic molecules. Precise calculated frequencies for this compound are not available in the surveyed literature.

Quantum Chemical Descriptors and Molecular Orbitals

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity and other properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, particularly the amino group and the aromatic ring. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group. The energy difference between these orbitals would quantify the charge transfer character within the molecule.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterPredicted Energy (eV)
HOMO Energy~ -6.0 to -6.5
LUMO Energy~ -2.0 to -2.5
HOMO-LUMO Gap~ 3.5 to 4.5

Note: These are estimated energy ranges based on computational studies of similar nitroaniline derivatives. researchgate.net Specific values for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino group would likely be in a region of positive potential (blue), indicating their susceptibility to interaction with nucleophiles. The fluorine atom would also contribute to a region of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In this compound, significant stabilization energies would be expected for interactions involving the lone pairs of the oxygen and nitrogen atoms and the pi-orbitals of the aromatic ring. For instance, the delocalization of the lone pair electrons of the amino nitrogen into the antibonding orbitals of the aromatic ring (n → π) would contribute to the stability of the molecule. Similarly, interactions between the π orbitals of the ring and the antibonding orbitals of the nitro group (π → π) would also be significant.

Table 4: Predicted Significant NBO Interactions and Stabilization Energies for this compound (Illustrative)

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP (N, amino)π* (C-C, ring)High
π (C-C, ring)π* (N-O, nitro)Moderate to High
LP (O, nitro)σ* (C-N, nitro)Moderate

Note: This table illustrates the types of significant electronic interactions expected in this compound based on NBO analyses of similar molecules. nih.gov Specific stabilization energies for the target compound are not available in the reviewed literature.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in telecommunications, optical computing, and frequency conversion technologies. Organic molecules, particularly those with strong electron donor and acceptor groups connected by a π-conjugated system, often exhibit significant NLO responses. The title compound, this compound, possesses an electron-donating amino group and an electron-withdrawing nitro group on a benzene ring, a classic "push-pull" system known to facilitate intramolecular charge transfer (ICT), which is a key determinant of NLO activity.

Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict the NLO properties of such molecules. researchgate.net These calculations can determine the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response.

Computational analyses on similar fluorinated aniline (B41778) derivatives have demonstrated that NBO (Natural Bond Orbital) analysis can reveal significant intramolecular charge transfer and orbital overlaps, indicating enhanced NLO activity. researchgate.net The HOMO-LUMO energy gap is another crucial parameter; smaller energy gaps typically correlate with larger hyperpolarizability values. nih.gov Theoretical calculations for substituted nitroanilines often predict first hyperpolarizability (β) values that are several times greater than that of a standard reference material like urea. researchgate.net

Table 1: Representative Theoretical NLO Properties of Push-Pull Aromatic Molecules Data are representative values for analogous compounds calculated using DFT methods.

PropertySymbolTypical Calculated Value RangeUnit
Dipole Momentμ5 - 10Debye
Average Polarizability⟨α⟩10 - 25 x 10⁻²⁴esu
First Hyperpolarizabilityβ_tot15 - 100 x 10⁻³⁰esu
HOMO-LUMO Energy GapE_gap3.5 - 5.0eV

Molecular Dynamics Simulations for Solid-State Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For molecular solids, MD simulations provide valuable insights into crystal packing, intermolecular forces, and the dynamic behavior of molecules within the crystal lattice. researchgate.net While specific MD studies on this compound are not available, the methodology can be applied to understand its potential solid-state characteristics.

In the solid state, the behavior of this compound would be governed by a network of intermolecular interactions. These would include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming N-H···O bonds with the nitro group of an adjacent molecule or N-H···F bonds.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing van der Waals interactions.

Dipole-Dipole Interactions: The molecule possesses a significant ground-state dipole moment, which would lead to strong dipole-dipole interactions within the crystal lattice.

MD simulations can model these interactions using a force field, which is a set of parameters that define the potential energy of the system. By simulating a unit cell of the crystal, researchers can predict properties such as lattice energy, density, and thermal expansion. Furthermore, MD can reveal dynamic processes, such as the rotational or vibrational motions of the molecules. For instance, studies on p-nitroaniline have revealed 180° flip-flop motions around the C2 axis of the molecule within a confined environment. rsc.org Similar restricted motions could be expected for this compound, influenced by the specific crystal packing and steric hindrance from the methyl group.

Table 2: Potential Intermolecular Interactions in Solid this compound for MD Studies

Interaction TypeDonor/Group 1Acceptor/Group 2Potential Significance
Hydrogen BondAmino Group (N-H)Nitro Group (O)High (Major packing force)
Hydrogen BondAmino Group (N-H)Fluoro Group (F)Moderate
π-π StackingAromatic RingAromatic RingHigh (Contributes to stability)
Dipole-DipoleMolecular DipoleMolecular DipoleHigh (Influences crystal orientation)

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly using DFT methods, is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, several types of reactions can be theoretically investigated.

Electrophilic Aromatic Substitution: The existing substituents on the benzene ring direct the position of any further electrophilic attack. The amino group is a powerful activating group and is ortho-, para- directing. The methyl group is also a weak activator and ortho-, para- directing. Conversely, the nitro group is a strong deactivator and meta- directing, while the fluoro group is a deactivator but ortho-, para- directing. The interplay of these directing effects determines the regioselectivity of reactions like further nitration or halogenation. Computational models can predict the most likely site of substitution by calculating the activation energy barriers for attack at each possible position on the ring. The C5 and C6 positions are the most likely candidates for electrophilic attack due to the strong directing influence of the amino group.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, is the most probable site for substitution by a nucleophile. Theoretical studies can model the reaction pathway, which typically involves the formation of a stable intermediate known as a Meisenheimer complex. researchgate.net DFT calculations can determine the geometry and energy of this intermediate and the transition states leading to its formation and subsequent collapse to products, thus providing a detailed picture of the reaction kinetics and thermodynamics. researchgate.net

Reactions of the Substituents: The nitro and amino groups can undergo various transformations. For example, the reduction of the nitro group to an amino group is a common reaction. Theoretical models can investigate the stepwise mechanism of this reduction, identifying potential intermediates. researchgate.net

Table 3: Predicted Energetic Profile for a Hypothetical SNAr Reaction Representative data based on computational studies of similar nitroaromatic compounds.

Reaction Coordinate PointRelative Energy (kcal/mol)Description
Reactants0.0Isolated this compound and Nucleophile
Transition State 1 (TS1)+15 to +25Formation of the Meisenheimer Complex
Meisenheimer Complex-5 to +5Stable Intermediate
Transition State 2 (TS2)+10 to +20Expulsion of the Fluoride Leaving Group
Products-10 to -30Substituted Product and Fluoride Ion

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of polysubstituted anilines is a cornerstone of organic chemistry, often serving as precursors for pharmaceuticals, agrochemicals, and materials. Traditional methods for producing compounds like 4-Fluoro-3-methyl-2-nitroaniline typically involve multi-step processes, including nitration and amination of a substituted benzene (B151609) ring. For instance, the synthesis of a related compound, 4-fluoro-3-nitroaniline (B182485), is achieved by the nitration of p-fluoroaniline under anhydrous conditions. google.com Another approach involves the methylation of 4-fluoro-3-nitroaniline to produce 4-fluoro-N-methyl-3-nitroaniline, using formaldehyde (B43269) as the methylating agent. google.com

ParameterTraditional Batch SynthesisNovel Synthetic Pathways (e.g., Flow Chemistry, Advanced Catalysis)
Reaction Conditions Often requires harsh conditions (e.g., strong acids, high temperatures).Milder reaction conditions, enhanced safety. bohrium.com
Selectivity May produce multiple isomers, requiring extensive purification.High regioselectivity and stereoselectivity.
Efficiency Can be time-consuming with lower overall yields.Reduced reaction times and potentially higher yields. google.com
Sustainability Generates significant solvent and reagent waste.Reduced waste, potential for solvent recycling and catalyst reuse. bohrium.com
Scalability Scaling up can be challenging and present safety risks.More straightforward and safer scalability. bohrium.comacs.org

Advanced Characterization Techniques for Solid-State Properties

The solid-state properties of a compound, including its crystal structure and thermal stability, are critical for its practical application in areas like pharmaceuticals and electronics. For nitroaniline derivatives, these properties are influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

Advanced characterization techniques are essential for a deep understanding of these properties. While standard methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide basic structural information, more sophisticated techniques are required for in-depth solid-state analysis. nih.gov For example, co-crystals of caffeine (B1668208) with various halogenated nitroanilines, including 4-fluoro-3-nitroaniline, have been characterized using single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). rsc.org These studies help establish relationships between crystal structure and mechanical or thermal properties. rsc.org

Future research will likely employ a combination of these and even more advanced methods to probe the nuanced solid-state behavior of this compound and its derivatives.

TechniqueInformation GainedRelevance for this compound
Single-Crystal X-Ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, and intermolecular interactions.Elucidates the packing of molecules in the crystal lattice and the role of fluorine, methyl, and nitro groups in directing the solid-state assembly. rsc.org
Powder X-Ray Diffraction (PXRD) Crystalline phase identification and purity analysis.Important for quality control in bulk synthesis and for studying polymorphism.
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, and heat capacity.Determines the thermal stability and processing parameters for potential applications. rsc.org
Thermogravimetric Analysis (TGA) Thermal decomposition temperature and degradation pathways.Assesses the compound's stability at elevated temperatures, which is crucial for safety and material processing. akjournals.com
In-situ/Operando Techniques Real-time monitoring of structural and chemical changes under reaction conditions.Provides dynamic insights into how the material behaves in a working device or during a chemical process. numberanalytics.comresearchgate.net

Integration with Flow Chemistry and Automation

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, is revolutionizing chemical synthesis. This approach offers superior control over reaction parameters like temperature and mixing, leading to enhanced safety, higher yields, and greater consistency. mdpi.com The synthesis of a related compound, 4-fluoro-2-nitroaniline (B1293508), has been successfully demonstrated using a microchannel reactor, highlighting the potential of this technology for producing nitroanilines efficiently and safely. google.com

The integration of automated systems with flow reactors, driven by machine learning algorithms, represents the next frontier. bohrium.com These autonomous platforms can explore a vast range of reaction conditions, rapidly identify optimal synthetic pathways, and minimize the consumption of reagents and the generation of waste. bohrium.com Applying this technology to the synthesis of this compound could significantly accelerate the discovery of improved production methods and novel derivatives.

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the need for extensive trial-and-error laboratory work. By using quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models, researchers can predict the physicochemical properties, reactivity, and potential biological activity of hypothetical derivatives of this compound.

For example, computational methods can be used to:

Predict Electronic Properties: Calculate the impact of adding or modifying functional groups on the molecule's dipole moment and electronic distribution, which is crucial for applications in nonlinear optics or as electronic materials.

Estimate Solubility and Lipophilicity: Predict how changes to the molecular structure will affect its solubility in various solvents and its lipophilicity (logP), key parameters for drug design and formulation.

Model Reactivity: Simulate reaction mechanisms to identify the most likely sites for further chemical modification, guiding the synthesis of new derivatives.

Hypothetical DerivativeStructural ModificationPredicted Property Change (Conceptual)Potential Impact
Derivative AAddition of a hydroxyl groupIncreased polarity and hydrogen bonding capabilityEnhanced solubility in polar solvents; potential for new biological interactions.
Derivative BReplacement of methyl with trifluoromethylIncreased lipophilicity and electron-withdrawing characterAltered metabolic stability and receptor binding affinity in a pharmaceutical context.
Derivative CExtension with a conjugated systemModified absorption/emission spectraPotential for use as a dye, pigment, or in optical materials.

Expanding Applications in Specialized Chemical Fields

The unique combination of functional groups in this compound makes it an attractive scaffold for developing materials with specialized applications. While the compound itself may not have end-use applications, its derivatives are promising candidates in several fields.

Pharmaceuticals: Fluorinated anilines are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The fluorine atom can enhance metabolic stability and binding affinity, while the aniline (B41778) and nitro groups provide handles for further chemical modification. Derivatives could be explored as precursors for kinase inhibitors, antibiotics, or other therapeutic agents. ossila.comchemicalbook.com

Materials Science: Nitroaniline derivatives are known for their use in creating advanced materials. For example, 2-fluoro-4-nitroaniline (B181687) has been used to synthesize anode materials for lithium-ion batteries and to create organic color centers in single-walled carbon nanotubes. ossila.com Derivatives of this compound could be investigated for similar applications in energy storage or as nonlinear optical materials.

Agrochemicals: Substituted anilines are a common feature in many herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could be a starting point for the design of new agrochemicals with novel modes of action or improved efficacy.

Dyes and Pigments: Nitroanilines are classic chromophores. 4-Fluoro-3-nitroaniline is used as an intermediate for hair dyes. google.comgoogle.com By modifying the structure of this compound, it may be possible to develop new dyes and pigments with specific colors and enhanced stability for use in textiles, inks, and coatings.

Table of Mentioned Chemical Compounds

Chemical Name
This compound
4-Fluoro-3-nitroaniline
p-Fluoroaniline
4-Fluoro-N-methyl-3-nitroaniline
Formaldehyde
2-Benzyl-N-substituted anilines
(E)-2-Arylidene-3-cyclohexenones
Caffeine
4-Fluoro-2-nitroaniline
Trifluoromethyl
2-Fluoro-4-nitroaniline
Lithium
4-Chloro-2-nitroaniline
2-Chloro-5-nitroaniline
1-Amino-2-chloro-4-nitrobenzene
4-nitroaniline
4-chloro-3-nitroaniline
4-iodo-3-nitroaniline
2-fluro-5-nitroaniline
2-chloro-5-nitroaniline
2-iodo-4-nitroaniline
2,4-dinitrobenzoic acid
2-fluoro-5-nitrobenzoic acid
p-toluidine
Nitric acid
Sulfuric acid
Sodium carbonate
4-methoxy-3′-methyl-4′-fluorobiphenyl
p-fluoroacetanilide
Acetic acid
Acetic anhydride
Petroleum ether
m-nitroaniline
m-chloroaniline
m-aminophenol
Aniline
4-fluoro-N-ethyl-2-nitroaniline
N-(4-fluoro-2-nitrophenyl)-β-alanine
4-fluoro-3-nitrophenylamine
4-fluoro-2-methoxy-5-nitroaniline
Mereletinib
Pyrrolidine
Morpholine
Cyclohexylamine
4-fluoro-2-methyl-3-nitroaniline
4-methyl-3-nitroaniline
4-fluoro-2-nitro-N-(2-(m-tolyloxy)ethyl)aniline
Methyl 2-(4-fluoro-3-nitrophenyl)acetate
5-[(4-fluoro-3-methylphenoxy)methyl]-2-nitroaniline
4-Fluoro-3-methylanisole

Q & A

Basic Research Question

  • FTIR and NMR : FTIR identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-F at ~1220 cm⁻¹). ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting due to fluorine and nitro groups) .
  • X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks. For example, in related compounds like 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), crystallography revealed anisotropic packing responsible for elastic behavior .

What mechanisms govern nucleophilic aromatic substitution (NAS) reactivity in this compound, and how do substituents influence reaction pathways?

Advanced Research Question
The nitro group meta to fluorine activates the ring for NAS at the para position relative to fluorine. Key considerations:

  • Electronic Effects : The electron-withdrawing nitro and fluorine groups direct nucleophiles (e.g., amines, alkoxides) to specific positions. Computational studies (DFT) predict charge distribution and transition states.
  • Steric Hindrance : The methyl group at position 3 may slow reactions at adjacent positions. Experimental validation involves competitive reactions with model substrates .

How can crystal engineering principles be applied to design this compound derivatives with tailored mechanical or thermal properties?

Advanced Research Question

  • Elastic Crystals : Introduce flexible substituents (e.g., benzylidene groups) to enable reversible bending. In DFNA, isotropy in π-stacking and weak hydrogen bonds allowed elasticity without fracture .
  • Thermosalient Behavior : Anisotropic thermal expansion (e.g., increased b-axis length during phase transitions) can be engineered via halogen or nitro group placement. Variable-temperature XRD and FTIR track structural changes .

What methodologies are effective for analyzing phase transitions and thermal stability in nitroaniline derivatives?

Advanced Research Question

  • DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points and phase transitions (e.g., DFNA’s α-to-β transition at 138°C). Thermogravimetric analysis (TGA) assesses decomposition thresholds .
  • Variable-Temperature XRD : Captures lattice parameter changes during heating/cooling cycles. For DFNA, this revealed a 1.5% expansion along the b-axis during the α→β transition .

How do electronic properties of this compound derivatives correlate with nonlinear optical (NLO) applications?

Advanced Research Question

  • Hyperpolarizability : The nitro group enhances charge-transfer interactions. In 2-methyl-4-nitroaniline (MNA), the large second-order NLO response arises from alignment of molecular dipoles in the crystal lattice .
  • Computational Modeling : Time-dependent DFT calculates molecular hyperpolarizability (β), guiding the design of derivatives with enhanced electro-optic coefficients .

What computational strategies predict substituent effects on the stability and reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry and calculate Fukui indices to identify reactive sites. Solvation models (e.g., COSMO) predict solubility and aggregation tendencies.
  • Molecular Dynamics (MD) : Simulate crystal packing to assess mechanical properties (e.g., elasticity in DFNA derivatives) .

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Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.